Cas no 790265-55-3 (N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide)
N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- SMR000154916
- MLS000569231
- HMS2282I19
- STK582136
- N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- WAY-351873
- Z46292936
- CHEMBL1468550
- 790265-55-3
- AKOS001079964
- N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
- N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
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- Inchi: 1S/C20H21N3O3/c1-25-18-9-14-7-8-23(12-16(14)10-19(18)26-2)13-20(24)22-17-6-4-3-5-15(17)11-21/h3-6,9-10H,7-8,12-13H2,1-2H3,(H,22,24)
- InChI Key: BVOBTGNFTSKJMG-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2=C(C=1)CN(CC(NC1C=CC=CC=1C#N)=O)CC2)OC
Computed Properties
- Exact Mass: 351.15829154g/mol
- Monoisotopic Mass: 351.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 74.6
N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01XF02-5mg |
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide |
790265-55-3 | 98% | 5mg |
$775.00 | 2025-02-12 | |
| 1PlusChem | 1P01XERQ-5mg |
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide |
790265-55-3 | 98% | 5mg |
$757.00 | 2024-04-21 |
N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
Research Brief on N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (CAS: 790265-55-3)
N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (CAS: 790265-55-3) is a synthetic small molecule that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a cyanophenyl group and a dimethoxy-substituted dihydroisoquinoline moiety, has been investigated for its potential therapeutic applications. Recent studies have focused on its pharmacological properties, mechanism of action, and potential as a lead compound in drug discovery.
Recent research has highlighted the compound's interaction with specific biological targets, particularly in the central nervous system (CNS). Studies suggest that N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide exhibits modulatory effects on neurotransmitter receptors, including dopamine and serotonin receptors. These findings position the compound as a promising candidate for the development of novel neuropsychiatric therapeutics, such as antidepressants or antipsychotics. The compound's ability to cross the blood-brain barrier further enhances its potential for CNS-related applications.
In addition to its CNS activity, recent investigations have explored the compound's potential in oncology. Preliminary in vitro studies indicate that N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide may exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with solid tumors. The mechanism underlying this activity appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. These findings warrant further investigation into the compound's potential as an anticancer agent.
The synthesis and optimization of N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic properties and target specificity. Structure-activity relationship (SAR) studies have identified critical structural features that contribute to the compound's biological activity, providing valuable insights for future drug design efforts.
Despite these promising findings, challenges remain in the development of N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research aims to elucidate the compound's safety profile and efficacy in preclinical models, which will be critical for advancing it to clinical trials.
In conclusion, N-(2-Cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (CAS: 790265-55-3) represents a promising scaffold for drug discovery, with potential applications in neuropsychiatry and oncology. Continued research into its mechanism of action, optimization of its chemical structure, and evaluation of its therapeutic potential will be essential for realizing its full clinical value. This compound exemplifies the intersection of chemical biology and medicinal chemistry in the pursuit of novel therapeutics.
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